2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE
Description
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
2-[N-[2-(1H-benzimidazol-2-yl)ethyl]-C-methylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11(17-14(21)7-4-8-15(17)22)18-10-9-16-19-12-5-2-3-6-13(12)20-16/h2-3,5-6,21H,4,7-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCHSJSOMGKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often include refluxing in acetic acid or other suitable solvents to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
Benzimidazole-2-thiol: Exhibits antifungal activity.
Uniqueness
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE is unique due to its specific structure, which allows for diverse functionalization and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
